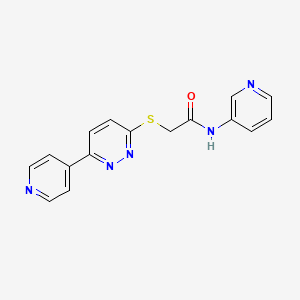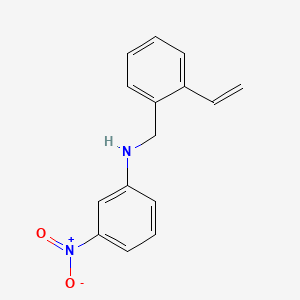
3-Nitro-N-(2-vinylbenzyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-N-(2-vinylbenzyl)aniline is an organic compound with the molecular formula C15H14N2O2 and a molecular weight of 254.28 g/mol It is a derivative of aniline, featuring a nitro group at the 3-position and a vinylbenzyl group at the N-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-N-(2-vinylbenzyl)aniline typically involves the nitration of N-(2-vinylbenzyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position of the aniline ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-N-(2-vinylbenzyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The vinyl group can undergo hydrogenation to form the corresponding ethyl derivative.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction: 3-Amino-N-(2-vinylbenzyl)aniline.
Hydrogenation: 3-Nitro-N-(2-ethylbenzyl)aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-N-(2-vinylbenzyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its reactive vinyl group.
Mechanism of Action
The mechanism of action of 3-Nitro-N-(2-vinylbenzyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify biological macromolecules. The vinyl group can participate in polymerization reactions, leading to the formation of cross-linked networks .
Comparison with Similar Compounds
Similar Compounds
3-Nitroaniline: Similar structure but lacks the vinylbenzyl group.
N-(2-vinylbenzyl)aniline: Similar structure but lacks the nitro group.
4-Nitro-N-(2-vinylbenzyl)aniline: Similar structure but with the nitro group at the 4-position.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with biological systems .
Properties
Molecular Formula |
C15H14N2O2 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
N-[(2-ethenylphenyl)methyl]-3-nitroaniline |
InChI |
InChI=1S/C15H14N2O2/c1-2-12-6-3-4-7-13(12)11-16-14-8-5-9-15(10-14)17(18)19/h2-10,16H,1,11H2 |
InChI Key |
RCRFXAIBYUEXLB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1CNC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



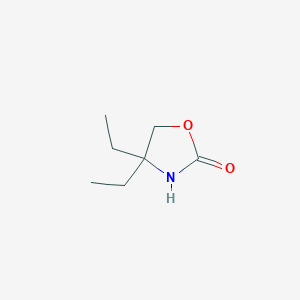

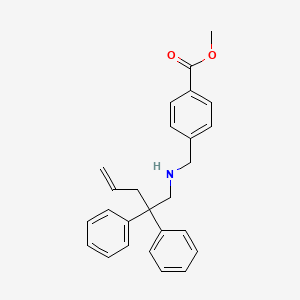

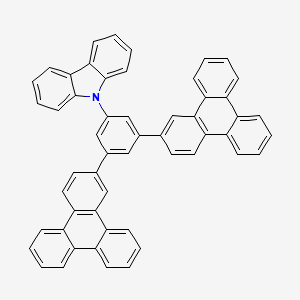


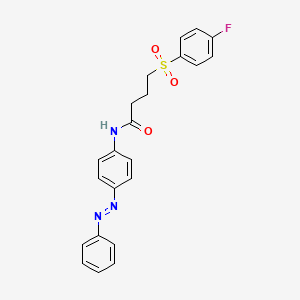
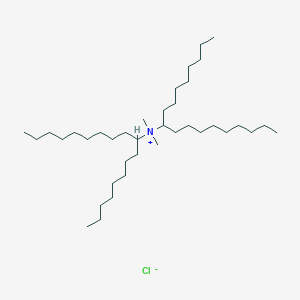
![2-(1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenethylacetamide](/img/structure/B14132974.png)
![4-Acetyl-2-[(4-methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14132990.png)

